Copper chlorphyllin

Photodegradation kinetics Colorant stability Shelf-life prediction

Natural chlorophyll degrades rapidly under light, heat, and acid, compromising color integrity in processed foods. Copper chlorophyllin (E141(ii)) eliminates this failure point via copper-chelation that imparts photostability (first-order UV degradation k = 7.02 × 10⁻² min⁻¹) and thermal stability up to 75 °C (activation energy 16.1 kcal/mol). • Proven photostability advantage over natural chlorophyll and zinc/iron variants in transparent packaging. • Food-grade regulatory approval (FDA exempt, EU E141(ii)) for direct food contact. • Documented in vivo absorption of Cu-chlorin e4 for evidence-based dietary supplement formulation.

Molecular Formula C33H28Cu2N4O5
Molecular Weight 687.7 g/mol
CAS No. 28849-57-2
Cat. No. B14692331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper chlorphyllin
CAS28849-57-2
Molecular FormulaC33H28Cu2N4O5
Molecular Weight687.7 g/mol
Structural Identifiers
SMILESCCC1=CC2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)[O-])[O-])C.[Cu+2].[Cu+2]
InChIInChI=1S/C33H32N4O5.2Cu/c1-6-17-10-18-11-25-19(7-2)14(3)21(35-25)12-22-15(4)20(8-9-26(38)39)30(36-22)28-29(33(41)42)32(40)27-16(5)23(37-31(27)28)13-24(17)34-18;;/h7,10-13,15,20,29H,2,6,8-9H2,1,3-5H3,(H4,34,35,36,37,38,39,40,41,42);;/q;2*+2/p-4
InChIKeyMVTQTIMMYUZWTL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Chlorophyllin: Enhanced Stability Overview


Copper chlorophyllin, commonly supplied as its water-soluble sodium salt (sodium copper chlorophyllin, E 141(ii)), is a semi-synthetic mixture of copper-chelated chlorin derivatives (primarily Cu(II)chlorin e4 and Cu(II)chlorin e6) prepared from natural chlorophyll by saponification and replacement of the central magnesium atom with copper [1]. This chemical modification fundamentally alters the molecule's physicochemical profile, imparting markedly greater resistance to light, heat, and acid compared to its natural precursor chlorophyll [2][3]. Its bright green hue, high water solubility, and broad regulatory acceptance as a food colorant and dietary supplement ingredient underpin its commercial and investigative value [4].

Why Copper Chlorophyllin Cannot Be Substituted


Generic substitution between chlorophyll derivatives fails because the identity of the central chelated metal and the integrity of the porphyrin ring dictate fundamentally different performance characteristics that directly impact product quality, shelf life, and experimental outcomes [1]. Natural chlorophyll (Mg-chlorophyll) is highly susceptible to photo- and thermal degradation and rapidly loses its green color through pheophytinization under acidic conditions, making it unsuitable for most processed foods or long-term formulations [2]. While other metallo-chlorophyllins such as sodium zinc chlorophyllin (SZC) or sodium iron chlorophyllin (SIC) offer improved stability over natural chlorophyll, they exhibit divergent stability profiles under light, temperature, and oxidative stress that precludes interchangeable use without reformulation [3][4]. The quantitative evidence below demonstrates that copper chlorophyllin's specific performance envelope—defined by photostability kinetics, thermal degradation energy, and radical scavenging potency—is a product of copper chelation and cannot be extrapolated from other in-class compounds.

Quantitative Differentiation Against Analogs


Photostability vs. Natural Chlorophylls

Under controlled UV irradiation (300 nm, 12 W/m²), commercial sodium copper chlorophyllin undergoes first-order photodegradation with its major component, copper chlorin e6, exhibiting a degradation rate constant of 7.02 × 10⁻² min⁻¹ [1]. The observed photosensitivity of sodium copper chlorophyllin was explicitly lower than that of natural chlorophylls under identical conditions [1]. By contrast, natural chlorophyll a and b are remarkedly decomposed by light illumination, with chlorophyll a degrading more extensively than chlorophyll b; the photochemical decomposition of chlorophyll a is further accelerated by moisture, Fe²⁺, Fe³⁺, and L-ascorbic acid [2]. This comparative photostability directly enables the use of copper chlorophyllin in light-exposed food and cosmetic products where natural chlorophyll would rapidly fade.

Photodegradation kinetics Colorant stability Shelf-life prediction

Thermal Degradation Resistance vs. Natural Chlorophyll

Sodium copper chlorophyllin (SCC) demonstrates meaningful thermal resilience: thermal degradation of SCC follows first-order kinetics and is negligible from 25 °C up to 75 °C; the activation energy (Ea) for SCC thermal degradation is 16.1 kcal/mol [1]. In contrast, natural chlorophyll exhibits rapid degradation above 80 °C, with the degradation rate accelerating sharply above 90 °C; temperature-induced pheophytinization and subsequent color shift from bright green to olive-brown is a well-characterized quality defect in thermally processed green vegetables [2]. While SCC's thermal sensitivity has been noted to be comparable to natural chlorophyll under extreme heating (100 °C+) [3], its functional window below 75 °C provides a practical processing advantage for pasteurization-range thermal treatments such as those used in dairy, confectionery, and ready-to-drink beverages.

Thermal stability Activation energy Food processing

Antioxidant Activity vs. Natural Chlorophyll Derivatives

Cu-chlorophyllin demonstrates antioxidant activity superior to natural chlorophyll derivatives when assessed by complementary in vitro assays. In the β-carotene bleaching method, which measures protection against lipid oxidation, Cu-chlorophyllin exhibited dose-dependent activity exceeding that of all tested natural chlorophyll derivatives except pheophorbide b and pheophytin b [1]. By the DPPH radical scavenging assay, all natural chlorophyll pigments showed low antioxidant activity compared to Trolox, while Cu-chlorophyllin presented a higher antioxidant activity than natural chlorophylls, underscoring the importance of the chelated copper atom in the porphyrin ring for radical quenching [1]. In a separate study, sodium copper chlorophyllin complexes synthesized from Aloe vera exhibited a DPPH scavenging IC50 of 33.74 µg/mL with 61.84% scavenging, demonstrating potent free radical neutralization capacity [2].

Radical scavenging Lipid peroxidation inhibition Bioactivity

Multi-Stressor Stability Among Metallo-Chlorophyllins

A systematic comparative study of sodium copper chlorophyllin (SCC), sodium zinc chlorophyllin (SZC), and sodium iron chlorophyllin (SIC) prepared from identical pine needle feedstock revealed divergent stability profiles across multiple stress conditions [1]. SCC exhibited the best stability to light irradiation among the three metallo-chlorophyllins, while SZC demonstrated superior stability to high temperature. All three compounds underwent structural isomerization at varying hydrogen ion concentrations, affecting their absorbance characteristics. Under low oxidant concentration, all three were relatively stable, but under high oxidant concentration, stability decreased rapidly for all variants [1]. In the β-carotene bleaching assay, the EC50 values for SZC, SIC, and SCC were 0.04, 0.38, and 0.90 mg/mL respectively, indicating that while SZC and SIC offer superior radical scavenging on a per-mass basis, SCC provides the most robust photoprotection profile [2].

Metallo-chlorophyllin comparison Multi-stressor stability Formulation robustness

Photodynamic Antimicrobial Activity vs. Mg-Chlorophyllin

In photodynamic antimicrobial applications, the metal center critically determines photosensitizer efficacy. When assessed on the basis of absorbed photons, chlorophyllin sodium magnesium salt (Chl-Mg) exhibited superior antimicrobial activity compared to chlorophyllin sodium copper salt (Chl-Cu) against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus under blue and white light illumination [1]. The phototoxicity was predominantly governed by the number of absorbed photons rather than light source characteristics. Inactivation kinetics followed a Weibull model (R² = 0.947–0.962) with kinetic constant D ranging from 0.202 × 10¹⁷ to 2.409 × 10¹⁸ photons/cm² [1]. Conversely, sodium copper chlorophyllin (E 141ii) demonstrated effective photodynamic inactivation of methicillin-resistant Staphylococcus aureus (MRSA) under red-light (625 nm, 30 J/cm²) with a clear concentration-dependent response: methicillin-sensitive S. aureus (MSSA) was inhibited to the detection limit at 2.5 µM, while >10 µM was required to inhibit MRSA [2]. Copper chlorophyllin thus occupies a defined photodynamic niche: less potent than Mg-chlorophyllin for broad-spectrum antibacterial action, but clinically relevant as a food-grade photosensitizer capable of inactivating drug-resistant pathogens under specific wavelength conditions.

Photodynamic therapy Food safety Antimicrobial packaging

Differential Absorption of Cu-Chlorin Components In Vivo

Commercial sodium copper chlorophyllin (Cu-Chl) is a mixture of chlorin components—primarily Cu-chlorin e6 and Cu-chlorin e4—whose individual pharmacokinetic fates define the compound's bioactivity profile. In Wistar rat feeding studies, Cu-chlorin e4 was effectively absorbed from the gastrointestinal tract and detected in serum, liver, and kidneys, whereas Cu-chlorin e6 was not detected in any systemic compartment, indicating either lack of absorption or complete degradation during gastrointestinal transit [1]. This differential absorption directly impacts in vivo antioxidant efficacy: antioxidant protection was observed in brain tissue and appeared to be mediated by in situ mechanisms rather than systemic antioxidant enzyme modulation [1]. This compositional bioavailability is unique to copper chlorophyllin; the absorption and distribution behavior of other metallo-chlorophyllins (e.g., zinc or iron chlorophyllins) has not been equivalently characterized, introducing material uncertainty in applications where systemic bioactivity is claimed [2].

Pharmacokinetics Intestinal absorption Bioactivity targeting

Application Scenarios for Copper Chlorophyllin


Light-Stable Colorant for Clear Packaging

Formulators seeking a natural green colorant for products sold in transparent packaging (e.g., PET bottles, glass jars) should select copper chlorophyllin based on its documented photostability advantage over natural chlorophylls, as evidenced by its lower photosensitivity under UV irradiation and first-order degradation kinetics with k = 7.02 × 10⁻² min⁻¹ for the major chromophoric component [1]. Among metallo-chlorophyllins, SCC exhibited the best light stability compared to zinc and iron variants [2]. This directly mitigates the risk of color fading during retail display, a primary mode of product quality failure for naturally colored goods.

Stability in Pasteurized Food Processing

In dairy, confectionery, or ready-to-drink products subjected to pasteurization-range thermal processing (60–75 °C), copper chlorophyllin's negligible thermal degradation up to 75 °C and activation energy of 16.1 kcal/mol provide a quantifiable processing window [1]. While extreme heating (>100 °C) narrows the advantage over natural chlorophyll, the defined sub-75 °C stability margin makes copper chlorophyllin the rational choice for mild thermal processes where natural chlorophyll would undergo pheophytinization and color shift.

Red-Light Antimicrobial Food Packaging

For food packaging manufacturers developing photodynamic antimicrobial films, sodium copper chlorophyllin (E 141ii) is the evidence-supported choice when red-light activation (625 nm) is the design wavelength. At 30 J/cm², it achieves complete inhibition of methicillin-sensitive S. aureus at 2.5 µM and inhibits methicillin-resistant S. aureus (MRSA) at concentrations above 10 µM [1]. Its food-grade regulatory status (E 141ii) further enables direct food contact applications, a critical consideration that eliminates non-food-grade photosensitizers from consideration.

Bioavailability Evidence for Oral Supplements

For dietary supplement brands making bioavailability or systemic bioactivity claims, copper chlorophyllin is the only metallo-chlorophyllin with peer-reviewed, component-specific in vivo absorption data. The documented selective absorption of Cu-chlorin e4 into serum, liver, and kidneys—with concurrent antioxidant protection observed in brain tissue—provides the scientific substantiation necessary for structure-function claims [1]. The absence of comparable pharmacokinetic data for zinc, iron, or magnesium chlorophyllins makes copper chlorophyllin the sole defensible choice for evidence-based supplement formulation.

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